
(5-Bromopyridin-3-yl)(3-(pyrrolidin-1-ylmethyl)-1,4-thiazepan-4-yl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“(5-Bromopyridin-3-yl)(3-(pyrrolidin-1-ylmethyl)-1,4-thiazepan-4-yl)methanone” is an organic compound with the molecular formula C10H11BrN2O . It is also known as 3-Bromo-5-(pyrrolidinocarbonyl)pyridine .
Molecular Structure Analysis
The molecular structure of this compound consists of a pyridine ring substituted with a bromine atom at the 5th position and a pyrrolidin-1-ylmethyl group at the 3rd position . The exact mass of the compound is 254.00500 .Physical And Chemical Properties Analysis
The compound has a molecular weight of 255.11100 . Unfortunately, other physical and chemical properties like boiling point, melting point, and density are not available in the current resources .Scientific Research Applications
Antibacterial Activity
- Synthesis and Antibacterial Activity of Derivatives: Derivatives of pyridine, including structures similar to the queried compound, have been synthesized and evaluated for their antimicrobial activity. Studies found that certain derivatives exhibit significant antibacterial activity against a wide range of aerobic and anaerobic bacteria, with minimal inhibitory concentration values ranging from 6.2 to 100 µg/mL, highlighting their potential in developing new antibacterial agents (Bogdanowicz et al., 2013).
Anticancer Activity
- Synthesis and Anticancer Activity of Pyridine and Thiazolopyrimidine Derivatives: Pyridine and thiazolopyrimidine derivatives, synthesized using 1‐Ethylpiperidone as a synthon, have shown promising results in anticancer activity. These compounds represent a structural foundation for developing novel anticancer drugs, indicating the potential application of similar compounds in oncology (Hammam et al., 2001).
Structural Analysis
- Crystal Structure Analysis: Studies on similar pyridine and pyrrolidine-containing compounds have provided detailed crystal structure analysis. These analyses contribute to understanding the molecular geometry, bond lengths, and angles, which are crucial for designing compounds with desired physical and chemical properties (Wang et al., 2008).
Heterocyclic Compound Synthesis
- Synthesis of Novel Heterocyclic Compounds: Research has demonstrated the synthesis of novel heterocyclic compounds through reactions involving bromopyridine and pyrrolidine derivatives. These studies are significant for developing new materials and pharmaceuticals, highlighting the versatility of these compounds in synthetic chemistry (Ahmad et al., 2017).
Safety and Hazards
properties
IUPAC Name |
(5-bromopyridin-3-yl)-[3-(pyrrolidin-1-ylmethyl)-1,4-thiazepan-4-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22BrN3OS/c17-14-8-13(9-18-10-14)16(21)20-6-3-7-22-12-15(20)11-19-4-1-2-5-19/h8-10,15H,1-7,11-12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SPHSLJVJQMDJJW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)CC2CSCCCN2C(=O)C3=CC(=CN=C3)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22BrN3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(5-Bromopyridin-3-yl)(3-(pyrrolidin-1-ylmethyl)-1,4-thiazepan-4-yl)methanone | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[3-(benzenesulfonyl)-6-ethyl-4-oxoquinolin-1-yl]-N-(3-methylphenyl)acetamide](/img/structure/B2712785.png)
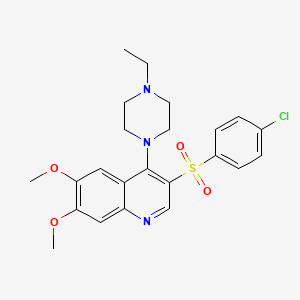
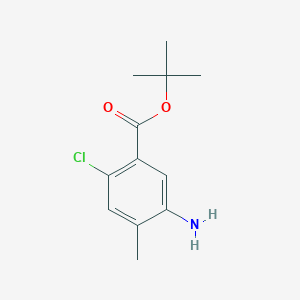


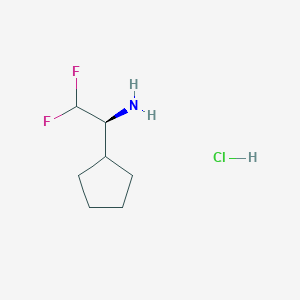

![2-(4-Chlorophenyl)-[1,3]oxazolo[4,5-b]pyridin-6-amine](/img/structure/B2712794.png)
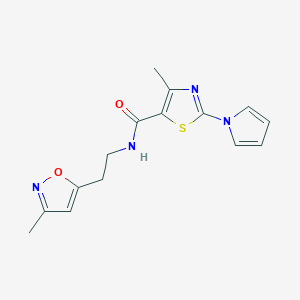
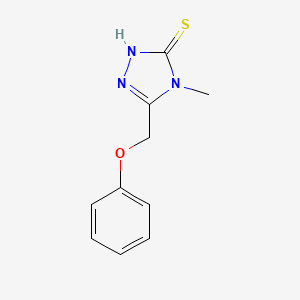
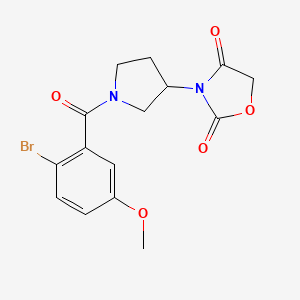
![3-[4,6-dimethyl-2-(methylsulfanyl)pyrimidin-5-yl]-N-{3-methyl-1-[3-(4H-1,2,4-triazol-3-yl)-1,2,4-oxadiazol-5-yl]butyl}propanamide](/img/structure/B2712803.png)
![N-(2-(naphthalen-1-yl)-2-(pyrrolidin-1-yl)ethyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2712804.png)
![N-(3-chloro-4-fluorophenyl)-2-(4-oxo-7-phenyl-2-(pyrrolidin-1-yl)thiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide](/img/structure/B2712805.png)